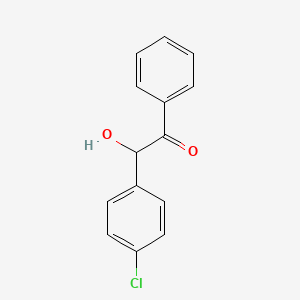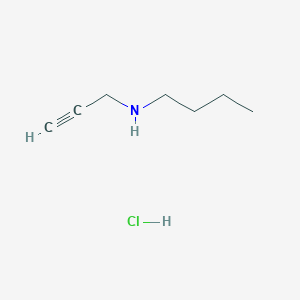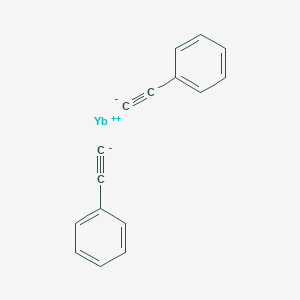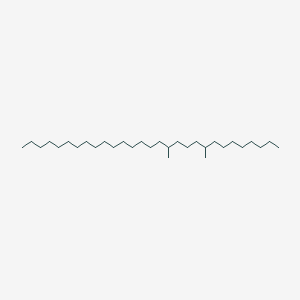![molecular formula C38H31O3P B14472663 Bis(4-benzylphenyl) [1,1'-biphenyl]-4-yl phosphite CAS No. 65178-76-9](/img/structure/B14472663.png)
Bis(4-benzylphenyl) [1,1'-biphenyl]-4-yl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-benzylphenyl) [1,1’-biphenyl]-4-yl phosphite is an organophosphorus compound known for its unique structural and chemical properties. This compound is characterized by the presence of phosphite groups attached to a biphenyl backbone, making it a versatile ligand in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-benzylphenyl) [1,1’-biphenyl]-4-yl phosphite typically involves the reaction of 4-benzylphenyl derivatives with phosphorous trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphite groups. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of Bis(4-benzylphenyl) [1,1’-biphenyl]-4-yl phosphite involves large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the product. The final product is then subjected to rigorous quality control tests to ensure its purity and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-benzylphenyl) [1,1’-biphenyl]-4-yl phosphite undergoes various chemical reactions, including:
Oxidation: The phosphite group can be oxidized to form phosphates.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Hydrolysis: The phosphite group can be hydrolyzed to form phosphonic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) are used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Oxidation: Formation of bis(4-benzylphenyl) [1,1’-biphenyl]-4-yl phosphate.
Substitution: Formation of substituted aromatic derivatives.
Hydrolysis: Formation of phosphonic acids and phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Bis(4-benzylphenyl) [1,1’-biphenyl]-4-yl phosphite has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance their performance.
Wirkmechanismus
The mechanism of action of Bis(4-benzylphenyl) [1,1’-biphenyl]-4-yl phosphite involves its interaction with molecular targets such as enzymes and receptors. The phosphite group can donate electron pairs to metal ions, forming stable complexes that can modulate the activity of enzymes. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, influencing their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2,4-di-tert-butylphenyl) phosphite
- Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite
- Triphenyl phosphite
Uniqueness
Bis(4-benzylphenyl) [1,1’-biphenyl]-4-yl phosphite stands out due to its unique biphenyl backbone, which provides enhanced stability and reactivity compared to other phosphite compounds. Its ability to form stable complexes with metal ions makes it a valuable ligand in various catalytic processes.
Eigenschaften
CAS-Nummer |
65178-76-9 |
|---|---|
Molekularformel |
C38H31O3P |
Molekulargewicht |
566.6 g/mol |
IUPAC-Name |
bis(4-benzylphenyl) (4-phenylphenyl) phosphite |
InChI |
InChI=1S/C38H31O3P/c1-4-10-30(11-5-1)28-32-16-22-36(23-17-32)39-42(41-38-26-20-35(21-27-38)34-14-8-3-9-15-34)40-37-24-18-33(19-25-37)29-31-12-6-2-7-13-31/h1-27H,28-29H2 |
InChI-Schlüssel |
USLNGMFSSFYGED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OP(OC3=CC=C(C=C3)CC4=CC=CC=C4)OC5=CC=C(C=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)

![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)

![2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14472635.png)




